
1,2,3,4,5,6-Hexabromocycloheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5,6-Hexabromocycloheptane is a brominated cycloalkane with the molecular formula C7H6Br6 This compound is characterized by a seven-membered carbon ring with six bromine atoms attached to each carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3,4,5,6-Hexabromocycloheptane can be synthesized through the bromination of cycloheptane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of all six carbon atoms in the cycloheptane ring.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in reactors equipped with efficient mixing and temperature control systems to achieve high yields and purity. The brominated product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,5,6-Hexabromocycloheptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups such as hydroxyl (OH), amino (NH2), or alkyl groups.
Reduction Reactions: The compound can be reduced to form cycloheptane or partially brominated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of cycloheptanone or other oxygenated derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted cycloheptanes with various functional groups.
Reduction: Formation of cycloheptane or partially brominated cycloheptanes.
Oxidation: Formation of cycloheptanone or other oxygenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5,6-Hexabromocycloheptane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into other compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized as a flame retardant in polymers and other materials to enhance fire resistance.
Wirkmechanismus
The mechanism of action of 1,2,3,4,5,6-Hexabromocycloheptane involves its interaction with molecular targets through its bromine atoms. The bromine atoms can participate in various chemical reactions, such as nucleophilic substitution, where they are replaced by other functional groups. The compound’s reactivity is influenced by the electron-withdrawing nature of the bromine atoms, which can stabilize reaction intermediates and facilitate the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane: A six-membered carbon ring without bromine atoms.
Cycloheptane: A seven-membered carbon ring without bromine atoms.
1,2,3,4,5,6-Hexachlorocycloheptane: A similar compound with chlorine atoms instead of bromine.
Uniqueness
1,2,3,4,5,6-Hexabromocycloheptane is unique due to the presence of six bromine atoms, which impart distinct chemical properties compared to its non-brominated or chlorinated counterparts. The bromine atoms enhance the compound’s reactivity and make it suitable for specific applications, such as flame retardants and intermediates in organic synthesis.
Eigenschaften
CAS-Nummer |
64960-77-6 |
|---|---|
Molekularformel |
C7H8Br6 |
Molekulargewicht |
571.6 g/mol |
IUPAC-Name |
1,2,3,4,5,6-hexabromocycloheptane |
InChI |
InChI=1S/C7H8Br6/c8-2-1-3(9)5(11)7(13)6(12)4(2)10/h2-7H,1H2 |
InChI-Schlüssel |
UKMIMEWJBYAMNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C(C(C(C1Br)Br)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Methylsulfanyl)-3-[(trimethylsilyl)oxy]-5-[(trimethylsilyl)sulfanyl]-1,2,4-triazine](/img/structure/B14481524.png)
![N-[(E)-{[(E)-(Butylimino)(phenyl)methyl]amino}(phenyl)methylidene]benzamide](/img/structure/B14481533.png)
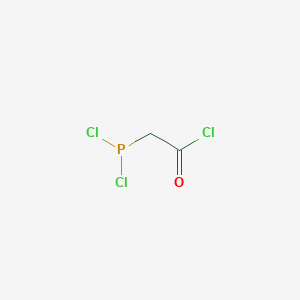
![Methyl chloro{[ethoxy(fluoro)phosphoryl]methoxy}acetate](/img/structure/B14481548.png)
![3-[(2,5-Dichlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14481557.png)

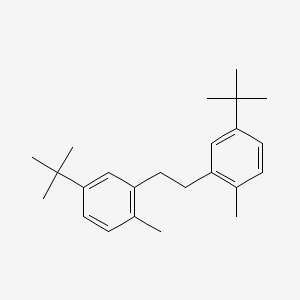
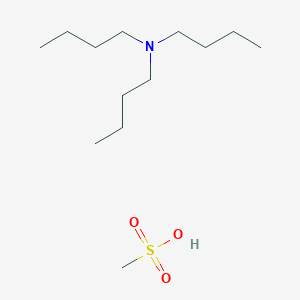
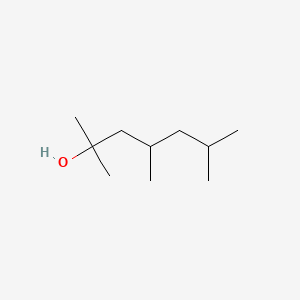
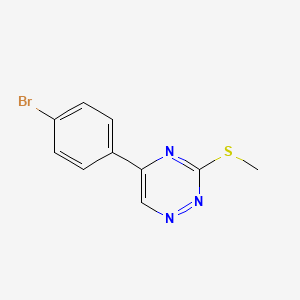

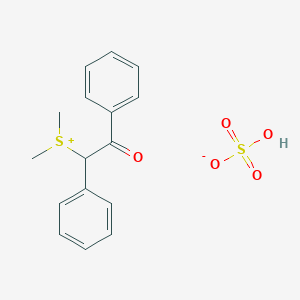
![1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]heptane](/img/structure/B14481601.png)

